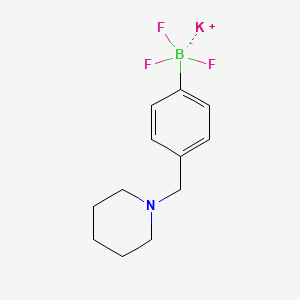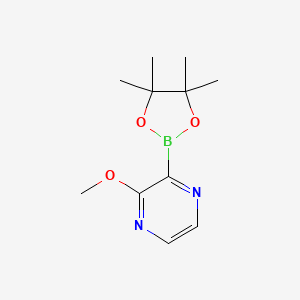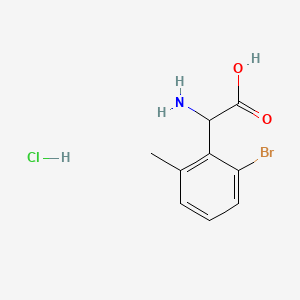
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C9H10BrNO2·HCl. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring, along with an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride typically involves the bromination of 2-methylphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The brominated intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pH conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-bromo-6-methylbenzaldehyde, while reduction can produce 2-amino-2-(2-methylphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-chloro-6-methylphenyl)acetic acid hydrochloride
- 2-Amino-2-(2-fluoro-6-methylphenyl)acetic acid hydrochloride
- 2-Amino-2-(2-iodo-6-methylphenyl)acetic acid hydrochloride
Uniqueness
2-Amino-2-(2-bromo-6-methylphenyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H11BrClNO2 |
|---|---|
Molecular Weight |
280.54 g/mol |
IUPAC Name |
2-amino-2-(2-bromo-6-methylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-5-3-2-4-6(10)7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H |
InChI Key |
BMDSTNYWVNYFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Methoxymethyl)cyclopentyl]ethan-1-one](/img/structure/B13455210.png)
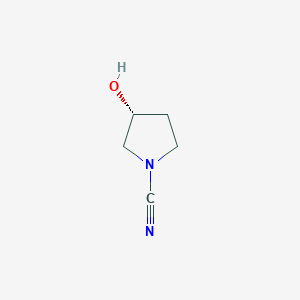
![tert-butyl N-{2-[(prop-2-yn-1-yl)carbamoyl]ethyl}carbamate](/img/structure/B13455238.png)
![Tert-butyl 2-{[2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexan-4-yl]oxy}acetate](/img/structure/B13455244.png)
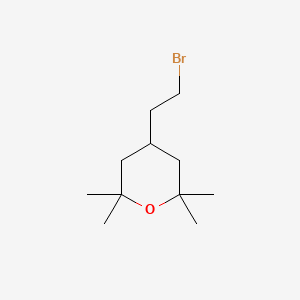
![2-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]acetamide](/img/structure/B13455259.png)
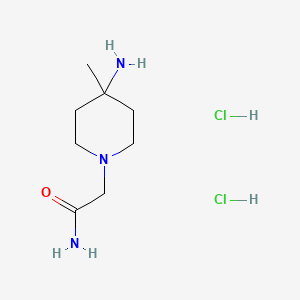

![[(1R,5S)-2-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13455283.png)
![1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid](/img/structure/B13455285.png)
![3-Methylimidazo[1,5-a]pyridin-6-amine dihydrochloride](/img/structure/B13455288.png)
![1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B13455292.png)
